molecular formula C22H20ClFN4O3 B2673833 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1207014-42-3

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2673833
CAS No.: 1207014-42-3
M. Wt: 442.88
InChI Key: RQEYLSFIORAJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic chemical reagent designed for research applications. This compound features a 1,2,4-oxadiazole heterocycle, a structure recognized in medicinal chemistry as a privileged scaffold with a broad spectrum of pharmacological potential . The 1,2,4-oxadiazole motif is known to serve as a bioisostere for carboxylic acids, esters, and carboxamides, which can fine-tune the properties of lead molecules . While the specific biological activity of this exact molecule requires further investigation, its structure incorporates key elements found in compounds with documented research value. The integration of the 1,2,4-oxadiazole ring and the quinazoline-2,4-dione core suggests this compound may be of interest in several research areas. Analogs containing the 1,3,4-oxadiazole ring (a closely related isomer) have demonstrated significant cytotoxic activity against resistant cancer cell lines, such as pancreatic ductal adenocarcinoma, and have been shown to inhibit crucial targets like CDK1, leading to cell cycle arrest . Furthermore, 1,3,4-oxadiazole derivatives have been explored as potent and selective inhibitors of T-type calcium channels, which are key targets in neuropathic pain and epilepsy research . The structural features of this reagent make it a valuable candidate for probing similar biological pathways and for use in hit-to-lead optimization campaigns. Application Note: This product is intended for non-human research purposes only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O3/c1-2-3-6-11-27-21(29)15-7-4-5-8-18(15)28(22(27)30)13-19-25-20(26-31-19)14-9-10-16(23)17(24)12-14/h4-5,7-10,12H,2-3,6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEYLSFIORAJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the quinazoline moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Table 2: Heterocycle-Driven Functional Differences

Heterocycle Example Compound Key Properties Potential Application
1,2,4-Oxadiazole Target Compound Metabolic stability, H-bonding Pharmaceutical candidates
1,2,4-Triazole Epoxiconazole () Cytochrome P450 inhibition Antifungal agents
Triazine Compound Electron-withdrawing, radical stability Herbicides

Biological Activity

1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and analyses.

  • Molecular Formula : C25H19ClF N4O3
  • Molecular Weight : 442.89 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its oxadiazole moiety. Research indicates that compounds with similar structures exhibit significant anticancer and anti-inflammatory effects.

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives can exhibit potent anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that oxadiazole derivatives can inhibit the growth of various cancer cell lines. The compound's IC50 values against MCF-7 (breast cancer) and A549 (lung cancer) cells were reported to be lower than those of standard chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Reference
MCF-715.63
A54912.50

The mechanism by which this compound exerts its anticancer effects may involve the activation of apoptotic pathways. Western blot analysis indicated an increase in p53 expression and caspase-3 cleavage in treated cells, suggesting that the compound induces apoptosis in cancer cells .

Anti-inflammatory Activity

Similar compounds have also been characterized for their anti-inflammatory properties. The presence of the oxadiazole ring is believed to enhance these activities by modulating inflammatory pathways.

Case Studies

Several studies have highlighted the biological potential of oxadiazole derivatives:

  • Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced the biological activity .
  • Anti-inflammatory Properties : Another research focused on the anti-inflammatory effects of oxadiazole derivatives, demonstrating a reduction in inflammatory markers in animal models .

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